1,1'-Cyclopentylidenebis-1H-pyrazole
Description
1,1'-Cyclopentylidenebis-1H-pyrazole is a bicyclic pyrazole derivative characterized by a central cyclopentylidene bridge connecting two pyrazole rings. This structural motif confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and agrochemical research.
Properties
CAS No. |
28791-87-9 |
|---|---|
Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-(1-pyrazol-1-ylcyclopentyl)pyrazole |
InChI |
InChI=1S/C11H14N4/c1-2-6-11(5-1,14-9-3-7-12-14)15-10-4-8-13-15/h3-4,7-10H,1-2,5-6H2 |
InChI Key |
USFLKKPBLJPJRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(N2C=CC=N2)N3C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine to form the intermediate, which is then subjected to further reactions to yield the final product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazole rings .
Scientific Research Applications
1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties, such as high-energy-density materials
Mechanism of Action
The mechanism by which 1,1’-(Cyclopentane-1,1-diyl)bis(1H-pyrazole) exerts its effects involves interactions with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Findings :
- Potency: The compound exhibits significantly lower inhibitory potency compared to DCMU, with an IC₅₀ value 24-fold higher than the DCMU standard . This suggests weaker binding affinity to the quinone-binding site of Photosystem II (PSII), a key target for PET inhibitors.
- Structural Implications : The reduced activity may stem from steric hindrance caused by the rigid cyclopentylidene bridge, which likely disrupts optimal interaction with the D1 protein in PSII. In contrast, DCMU’s planar aromatic ring and smaller substituents facilitate tighter binding.
Selectivity and Mechanism
While DCMU is a classical urea-based inhibitor with broad-spectrum herbicidal activity, 1,1'-Cyclopentylidenebis-1H-pyrazole represents a pyrazole-derived scaffold. Pyrazole derivatives often exhibit improved metabolic stability and tunable electronic properties, but this compound’s lower potency indicates trade-offs between structural novelty and functional efficacy.
Comparative Limitations
- Thermodynamic and Kinetic Data: No information is provided on binding kinetics or thermodynamic parameters (e.g., ΔG, Kd), which are critical for mechanistic comparisons.
Biological Activity
1,1'-Cyclopentylidenebis-1H-pyrazole is an organic compound featuring two pyrazole rings linked by a cyclopentane moiety. This unique structure has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. The compound is under investigation for its antimicrobial and anticancer properties, making it a subject of significant research.
Structure and Synthesis
This compound can be synthesized through the cyclization of cyclopentanone with hydrazine, followed by further reactions to achieve the final product. The general synthetic route involves:
- Step 1: Reaction of cyclopentanone with hydrazine to form an intermediate.
- Step 2: Cyclization under controlled conditions to yield this compound.
This compound's chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting a mechanism that may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that it could inhibit the proliferation of several cancer cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. The observed IC50 values ranged from 0.83 to 1.81 μM, indicating potent anti-proliferative activity .
Mechanism of Action:
- Cell Cycle Arrest: Treatment with this compound resulted in G1 phase arrest in MCF-7 cells.
- Induction of Apoptosis: Morphological changes and DNA fragmentation assays confirmed that the compound induces apoptosis in cancer cells .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Bis-pyrazole linked by cyclopentane | Antimicrobial, Anticancer |
| 1,3-Diphenyl-1H-pyrazole | Monopyrazole | Moderate anticancer activity |
| 3-(3-Iodopropyl)quinazolin-4(3H)-one | Quinazolinone derivative | Limited biological evaluation |
Case Study: Anticancer Activity
In a focused study on the anticancer effects of pyrazole derivatives, compounds similar to this compound were assessed for their ability to induce apoptosis in MCF-7 breast cancer cells. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .
Research Findings Summary
Recent investigations into the biological activities of pyrazole derivatives have shown promising results:
- Antimicrobial Effects: Effective against multiple bacterial strains.
- Anticancer Effects: Significant growth inhibition in various cancer cell lines.
These findings suggest that further exploration into this compound could lead to valuable therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
